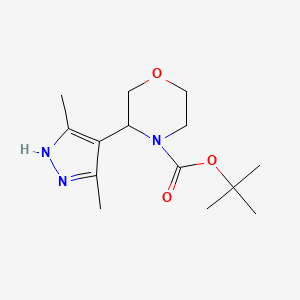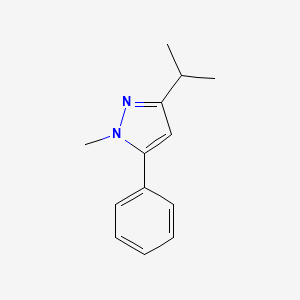![molecular formula C7H3F2NO B11784874 2,7-Difluorobenzo[d]oxazole](/img/structure/B11784874.png)
2,7-Difluorobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Difluorobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. It is characterized by a five-membered ring containing both oxygen and nitrogen atoms, with two fluorine atoms substituted at the 2 and 7 positions on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Difluorobenzo[d]oxazole typically involves the condensation of 2,7-difluorobenzaldehyde with an appropriate amine, followed by cyclization. One common method includes the use of serine and an aldehyde to form an oxazolidine intermediate, which is then oxidized to yield the oxazole . Another approach involves the Fischer oxazole synthesis, where a cyanohydrin and an aldehyde react in the presence of anhydrous hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. Magnetic nanocatalysts have been explored for the synthesis of oxazole derivatives, offering eco-friendly and efficient catalytic processes .
Chemical Reactions Analysis
Types of Reactions: 2,7-Difluorobenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to different substituted products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, organometallics, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups at the fluorine-substituted positions .
Scientific Research Applications
2,7-Difluorobenzo[d]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-Difluorobenzo[d]oxazole in biological systems involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer applications, the compound may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Benzoxazole: Lacks the fluorine substitutions, leading to different chemical and biological properties.
2,5-Difluorobenzo[d]oxazole: Similar structure but with fluorine atoms at different positions, affecting its reactivity and applications.
2,7-Dichlorobenzo[d]oxazole:
Uniqueness: 2,7-Difluorobenzo[d]oxazole is unique due to the specific positioning of the fluorine atoms, which can influence its electronic properties, reactivity, and interactions with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties .
Properties
Molecular Formula |
C7H3F2NO |
|---|---|
Molecular Weight |
155.10 g/mol |
IUPAC Name |
2,7-difluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3F2NO/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H |
InChI Key |
NTJYQSFNQGBANX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC(=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11784797.png)
![2-Cyclopropyl-3-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11784804.png)
![2,6-dibromothieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B11784810.png)




![(3S)-1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B11784844.png)

![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B11784858.png)



